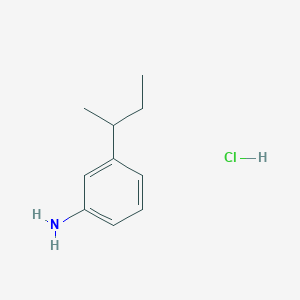

3-(Butan-2-yl)aniline hydrochloride

Description

Overview of Substituted Aniline (B41778) Chemistry in Modern Organic Synthesis and Materials Science

Substituted anilines are a cornerstone of organic chemistry, serving as versatile precursors in a multitude of synthetic applications. wisdomlib.org These compounds, derived from aniline through the addition of various functional groups, are instrumental in the synthesis of a wide array of organic molecules. wisdomlib.org Their significance extends to materials science, where they are utilized in the creation of advanced materials with tailored properties.

In the realm of organic synthesis , substituted anilines are pivotal starting materials for producing pharmaceuticals, agrochemicals, and dyes. wisdomlib.org They readily undergo a variety of chemical transformations, including electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The amino group on the aniline ring can be diazotized to form diazonium salts, which are highly versatile intermediates for introducing a range of functional groups onto the aromatic ring. wikipedia.org Furthermore, modern synthetic methods like the Buchwald-Hartwig amination and Ullmann condensation allow for the efficient synthesis of complex aniline derivatives. wikipedia.org

In materials science , substituted anilines are crucial for the development of conductive polymers, liquid crystals, and organic light-emitting diodes (OLEDs). tandfonline.comsciencedaily.com For instance, the polymerization of aniline and its derivatives leads to the formation of polyaniline (PANI), a well-known conducting polymer. The properties of PANI can be fine-tuned by introducing substituents onto the aniline ring. For example, the incorporation of a butan-2-yl group can enhance the conductivity of the resulting polymer.

Historical Development and Emerging Research Trends Pertaining to 3-(Butan-2-yl)aniline (B12096642) Hydrochloride

The exploration of sterically hindered aniline derivatives, including 3-(butan-2-yl)aniline, gained traction in the late 20th century. Initial synthetic approaches often involved Friedel-Crafts alkylation of aniline, which presented challenges in controlling the position of substitution and often resulted in a mixture of isomers. beilstein-journals.org Significant advancements in synthetic methodologies, such as the development of phase-transfer catalysis in the 1990s and more recently, domino rearrangement reactions and catalyst-free approaches, have enabled more selective and efficient syntheses of multi-substituted anilines. sciencedaily.combeilstein-journals.orgeurekalert.org

Current research on 3-(butan-2-yl)aniline hydrochloride and related compounds is focused on several key areas:

Development of Novel Catalytic Systems: Researchers are actively exploring new catalysts and reaction conditions to improve the efficiency and selectivity of aniline derivative synthesis. sciencedaily.comeurekalert.org

Applications in Medicinal Chemistry: Preliminary studies suggest that some aniline derivatives possess biological activities, including potential as antimicrobial and anticancer agents. Research is ongoing to investigate the enzyme inhibition capabilities of these compounds. nih.gov

Advancements in Materials Science: The unique properties of substituted anilines are being harnessed to create novel materials. For instance, copolymers of aniline with substituted anilines are being investigated for their enhanced electrical conductivity and solubility. tandfonline.com

Below is a table summarizing key milestones in the development and research of substituted anilines:

| Historical Milestone | Year | Significance |

| Initial Synthesis Reported | 1987 | Demonstrated the feasibility of meta-selective alkylation of aniline. |

| Phase-Transfer Catalysis Optimization | 1995 | Increased the yield of C-alkylation to 68%. |

| Flow Reactor Adaptation | 2016 | Facilitated large-scale production with high purity. |

| Development of Domino Rearrangement | 2018 | Enabled efficient synthesis of multi-substituted anilines. sciencedaily.comeurekalert.org |

Unique Stereochemical Implications of the Butan-2-yl Moiety in Aniline Derivatives

The presence of a butan-2-yl group introduces a chiral center into the 3-(butan-2-yl)aniline molecule. This stereochemical feature has significant implications for the compound's properties and its interactions with other chiral molecules. The butan-2-yl group is also referred to as a sec-butyl group. matrix-fine-chemicals.com

The steric bulk of the butan-2-yl group influences the conformation of the aniline derivative and can direct the regioselectivity of subsequent reactions. This steric hindrance can be exploited in polymer chemistry to control the structure and properties of polymers derived from these monomers. For example, in the synthesis of conductive polyaniline derivatives, the butan-2-yl group can affect the morphology and conductivity of the resulting polymer.

The chirality of the butan-2-yl moiety means that 3-(butan-2-yl)aniline can exist as two enantiomers. The separation and study of these individual enantiomers can be crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

The following table details some of the physical and chemical properties of aniline hydrochloride, the parent compound of 3-(butan-2-yl)aniline hydrochloride:

| Property | Value |

| Molecular Formula | C6H8ClN or C6H7N·HCl inchem.orgnist.gov |

| Molecular Weight | 129.59 g/mol inchem.orgchemeo.com |

| Melting Point | 196-202 °C inchem.org |

| Boiling Point | 245 °C inchem.org |

| Flash Point | 193 °C (open cup) inchem.org |

| Solubility in Water | 107 g/100ml at 20°C inchem.org |

Scope and Objectives of Current Academic Research Initiatives Focusing on 3-(Butan-2-yl)aniline Hydrochloride

Current academic research on 3-(butan-2-yl)aniline hydrochloride is driven by the need for novel organic materials and potential therapeutic agents. The primary objectives of these research initiatives include:

Optimization of Synthetic Routes: A major focus is on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 3-(butan-2-yl)aniline hydrochloride and its derivatives. This includes the exploration of novel catalysts and green chemistry approaches. evitachem.com

Investigation of Polymerization and Copolymerization: Researchers are studying the polymerization of 3-(butan-2-yl)aniline and its copolymerization with other monomers to create new polymers with enhanced properties, such as improved conductivity, solubility, and processability. tandfonline.comresearchgate.net

Exploration of Biological Activity: There is growing interest in the potential pharmaceutical applications of substituted anilines. Research is being conducted to screen 3-(butan-2-yl)aniline hydrochloride and related compounds for various biological activities, including enzyme inhibition and antimicrobial effects.

Structure-Property Relationship Studies: A fundamental objective is to understand how the molecular structure of 3-(butan-2-yl)aniline hydrochloride, particularly the presence and stereochemistry of the butan-2-yl group, influences its physical, chemical, and biological properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-butan-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8(2)9-5-4-6-10(11)7-9;/h4-8H,3,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDBWYYUISTGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Butan 2 Yl Aniline Hydrochloride

Regioselective and Chemoselective Synthesis Strategies

The precise installation of functional groups on an aromatic ring is a fundamental task in organic synthesis. For 3-(butan-2-yl)aniline (B12096642), the primary challenges are achieving meta-selectivity and ensuring that the desired functional group transformations occur without affecting other parts of the molecule.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl Amines

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become powerful and versatile methods for the formation of carbon-nitrogen bonds. researchgate.netnih.gov This approach is highly effective for the synthesis of aryl amines from aryl halides or triflates. organic-chemistry.org To synthesize 3-(butan-2-yl)aniline, this strategy can be implemented by coupling an amine or an ammonia (B1221849) equivalent with a suitably substituted sec-butylbenzene (B1681704) derivative.

A primary route involves the use of 3-bromo-sec-butylbenzene as the electrophilic partner. This precursor can be synthesized via Friedel-Crafts alkylation of benzene (B151609) followed by bromination, which preferentially occurs at the ortho and para positions. Isolating the meta isomer can be challenging; a more effective route is the Friedel-Crafts acylation of benzene with butanoyl chloride, followed by meta-directing nitration, reduction of the ketone, and then reduction of the nitro group. A more direct precursor synthesis involves the Friedel-Crafts alkylation of bromobenzene (B47551) with 2-butene (B3427860) or 2-butanol, though this can lead to isomeric mixtures.

Once 3-halo-sec-butylbenzene is obtained, it can be coupled with an ammonia source or a protected amine. The use of ammonia itself can be challenging, but various ammonia equivalents, such as lithium bis(trimethylsilyl)amide or benzophenone (B1666685) imine, have been developed. organic-chemistry.org The reaction is catalyzed by a palladium source, like Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich biaryl phosphines often providing the best results. nih.gov

Table 1: Representative Palladium-Catalyzed Amination for Aryl Amine Synthesis This table presents generalized conditions for the Buchwald-Hartwig amination, applicable to the synthesis of 3-(butan-2-yl)aniline.

| Aryl Halide Substrate | Amine Source | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Bromo-sec-butylbenzene | Ammonia | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | Good |

| 3-Iodo-sec-butylbenzene | LiN(SiMe₃)₂ | Pd(OAc)₂ | RuPhos | LiN(SiMe₃)₂ | Dioxane | 100 | High |

| 3-Bromo-sec-butylbenzene | Benzophenone Imine | PdCl₂(Amphos)₂ | Amphos | NaOt-Bu | DME | 80 | High |

Note: Yields are generalized based on typical Buchwald-Hartwig reactions. Actual yields for the specific substrate may vary.

Direct C-H Amination Routes and Related Functionalization

Direct C-H functionalization is an increasingly important field in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. The development of methods for the direct amination of a C-H bond on an aromatic ring is particularly attractive. For a substrate like sec-butylbenzene, the challenge lies in controlling the regioselectivity, as alkyl groups typically direct electrophilic substitution to the ortho and para positions.

Recent breakthroughs have enabled meta-selective C-H amination of arenes bearing alkyl groups. nih.govresearchgate.netnih.gov These strategies often rely on a "directing group" that positions a transition metal catalyst to activate a C-H bond at the remote meta position. One approach utilizes a temporary directing group, such as a modified norbornene, in a palladium-catalyzed relay process. nih.gov This mediator coordinates to the ortho position, enabling the catalyst to functionalize the distal meta position.

Another innovative strategy harnesses non-covalent interactions to guide the amination. researchgate.netresearchgate.netnih.gov This can involve creating a transition state where interactions between the substrate, a radical aminating agent, and other species favor the meta position, overcoming the intrinsic electronic preference of the ring. These methods represent the cutting edge of synthetic chemistry, offering a more direct and efficient route to meta-substituted anilines. While still under development for broad industrial application, they hold significant promise for the synthesis of molecules like 3-(butan-2-yl)aniline.

Reductive Amination Pathways Utilizing Butanone Precursors

While reductive amination typically refers to the conversion of a ketone or aldehyde to an amine, the principles can be applied within a multi-step pathway to construct the target molecule from a butanone precursor. A robust and classical approach to building the 3-(butan-2-yl)aniline structure involves an initial Friedel-Crafts acylation reaction. chemguide.co.ukyoutube.com

In this sequence, benzene is first acylated with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 1-phenylbutan-1-one. chemguide.co.ukpearson.comchemistrysteps.com The acyl group is a meta-director, allowing for the selective nitration of the aromatic ring at the 3-position. Following nitration, the ketone can be reduced to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-(3-nitrophenyl)butane. Finally, the nitro group is reduced to the desired aniline (B41778) using standard conditions, such as catalytic hydrogenation (H₂/Pd/C) or treatment with tin and hydrochloric acid, to afford 3-(butan-2-yl)aniline, which is then converted to its hydrochloride salt. This pathway, while multi-stepped, is highly reliable and provides excellent regiochemical control.

Nucleophilic Aromatic Substitution Variants for Aniline Derivatization

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The direct synthesis of 3-(butan-2-yl)aniline via an SₙAr reaction is not straightforward. The sec-butyl group is electron-donating, which deactivates the ring towards nucleophilic attack. Furthermore, for meta-substitution, an activating group would need to be positioned ortho or para to the leaving group, not meta.

Therefore, a viable SₙAr strategy would require a more complex, multi-step approach. For example, one could start with a substrate like 1-halo-2,4-dinitrobenzene. An amination reaction with an ammonia source would proceed readily. Subsequently, the sec-butyl group could be constructed on the ring, followed by the reduction of the nitro groups. This indirect pathway highlights the limitations of SₙAr for the direct synthesis of electron-rich or non-activated meta-substituted anilines.

Enantioselective Synthesis of Chiral 3-(Butan-2-yl)aniline Hydrochloride

The sec-butyl group in 3-(butan-2-yl)aniline contains a stereocenter, meaning the compound can exist as two enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as the biological activity often resides in only one of the two forms. This necessitates the use of asymmetric synthesis techniques.

Chiral Auxiliary-Mediated Asymmetric Transformations

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of enantiomerically enriched 3-(butan-2-yl)aniline, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to a precursor molecule. nih.govwilliams.edu For example, 3-bromoaniline (B18343) could be acylated to form an amide with a chiral auxiliary. The auxiliary would then direct a subsequent reaction to build the sec-butyl group with high diastereoselectivity.

One potential sequence involves the conjugate addition of an organometallic reagent to an α,β-unsaturated system attached to the chiral auxiliary. For instance, an N-crotonyl derivative of the 3-bromoaniline-auxiliary adduct could react with a methyl organocuprate. The chiral auxiliary would shield one face of the molecule, forcing the nucleophile to attack from the less hindered side, thus establishing the chiral center of the future sec-butyl group. Subsequent cleavage of the auxiliary would release the enantiomerically enriched product.

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Auxiliary Type | Typical Application | Stereocontrol Mechanism |

| Evans Oxazolidinones | Amino alcohol derivative | Asymmetric alkylations, aldol (B89426) reactions youtube.com | Chelation control with a metal, creating a rigid structure that blocks one face of the enolate. williams.edu |

| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Asymmetric alkylations | Forms a stable chelated enolate; the incoming electrophile adds to the face opposite the phenyl group of the auxiliary. wikipedia.orgnih.gov |

| Camphorsultams | Terpene derivative | Asymmetric Diels-Alder, aldol, and alkylation reactions | Steric hindrance from the camphor (B46023) skeleton directs the approach of the reagent. |

| (S)- or (R)-BINOL | Axially chiral diol | Asymmetric reductions, alkylations | Forms chiral complexes with reagents (e.g., boranes) that then react enantioselectively. wikipedia.org |

These asymmetric strategies, particularly those employing reliable chiral auxiliaries, provide powerful tools for accessing single enantiomers of 3-(butan-2-yl)aniline hydrochloride for advanced applications.

Asymmetric Catalysis in C-C and C-N Bond Formations

The creation of the chiral center in 3-(Butan-2-yl)aniline hydrochloride, located at the second carbon of the butyl group, necessitates the use of asymmetric catalysis for efficient and stereoselective synthesis. The two primary retrosynthetic disconnections for this molecule involve the formation of a carbon-carbon (C-C) bond between the aniline ring and the sec-butyl group, or the formation of the carbon-nitrogen (C-N) bond of the amino group to a pre-existing chiral sec-butyl benzene derivative.

In the context of C-C bond formation, a prominent strategy is the asymmetric Friedel-Crafts alkylation. This reaction would involve the coupling of an aniline derivative with a suitable sec-butylating agent. Chiral phosphoric acids have emerged as powerful organocatalysts for such transformations, capable of inducing high levels of regio- and enantioselectivity. acs.org These catalysts can activate ortho-quinone methides generated in situ, guiding the nucleophilic attack of the aniline to a specific face of the electrophile, thereby establishing the chiral center with a high degree of control. acs.org

Alternatively, the asymmetric synthesis can be approached through C-N bond formation. Transition metal catalysis, particularly with palladium, copper, or nickel, is a cornerstone of modern C-N bond-forming reactions. numberanalytics.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a robust method for the synthesis of anilines. In a potential synthetic route to chiral 3-(Butan-2-yl)aniline, a chiral sec-butyl-substituted aryl halide or triflate could be coupled with an ammonia equivalent or a protected amine under the influence of a palladium catalyst and a chiral phosphine ligand. The choice of ligand is critical in dictating the stereochemical outcome of the reaction.

Table 1: Comparison of Asymmetric Catalytic Strategies for 3-(Butan-2-yl)aniline Synthesis

| Catalytic System | Bond Formed | Key Features | Potential Advantages |

|---|---|---|---|

| Chiral Phosphoric Acid | C-C | Organocatalytic, mild conditions | Metal-free, high enantioselectivity |

| Palladium/Chiral Ligand | C-N | Buchwald-Hartwig amination | Broad substrate scope, high yields |

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

When a racemic mixture of 3-(Butan-2-yl)aniline is synthesized, kinetic resolution (KR) or dynamic kinetic resolution (DKR) can be employed to isolate the desired enantiomer. Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent, with a theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org

A more advanced and efficient strategy is dynamic kinetic resolution, which combines the resolution process with in situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. wikipedia.org For the synthesis of enantiopure 3-(Butan-2-yl)aniline, a DKR process could involve the asymmetric acylation or amination of the racemic amine. Enzymes, such as lipases, are particularly effective in the kinetic resolution of amines and their derivatives through enantioselective acylation. youtube.com

In a chemoenzymatic DKR process, a metal catalyst could be used to racemize the starting material while an enzyme selectively acylates one enantiomer. For instance, a ruthenium catalyst could facilitate the racemization of a precursor ketone, while a lipase (B570770) selectively acetylates one of the enantiomers of the corresponding alcohol, which can then be converted to the target amine. wikipedia.org

Table 2: Resolution Strategies for Racemic 3-(Butan-2-yl)aniline

| Resolution Method | Description | Theoretical Max. Yield |

|---|---|---|

| Kinetic Resolution (KR) | Enantiomers react at different rates with a chiral catalyst/reagent. | 50% |

| Dynamic Kinetic Resolution (DKR) | KR is combined with in situ racemization of the slower-reacting enantiomer. | 100% |

Sustainable and Green Chemistry Principles in the Synthesis of 3-(Butan-2-yl)aniline Hydrochloride

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals like 3-(Butan-2-yl)aniline hydrochloride. These principles aim to reduce the environmental impact of chemical processes.

Solvent-Free and Aqueous-Phase Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and aqueous-phase reaction conditions is a key goal of green chemistry. For the synthesis of substituted anilines, solvent-free methods have been developed, often involving heating the reactants in the absence of a solvent, sometimes with a solid-supported catalyst. nih.govrsc.org These methods can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. nih.gov

Aqueous-phase synthesis is another attractive alternative. The N-alkylation of anilines has been successfully performed in water, sometimes with the aid of surfactants to overcome solubility issues. researchgate.net These approaches not only reduce the reliance on organic solvents but can also offer unique reactivity and selectivity.

Utilization of Biocatalysts and Organocatalysts

The use of biocatalysts, such as enzymes, and organocatalysts aligns with the principles of green chemistry. Biocatalysts operate under mild conditions (temperature and pH), are biodegradable, and often exhibit high chemo-, regio-, and stereoselectivity. nih.gov Enzymes like transaminases can be used for the asymmetric synthesis of chiral amines from ketones, offering a direct and environmentally friendly route. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative to traditional transition metal catalysis. As mentioned earlier, chiral phosphoric acids are effective organocatalysts for the asymmetric Friedel-Crafts alkylation of anilines. acs.org The use of these catalysts avoids the issues of metal contamination in the final product and the environmental concerns associated with heavy metals.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green chemistry. In the synthesis of 3-(Butan-2-yl)aniline hydrochloride, strategies to improve atom economy include the use of catalytic methods over stoichiometric reagents. For example, a catalytic alkylation would have a higher atom economy than a classical Friedel-Crafts reaction that uses a stoichiometric amount of a Lewis acid.

Waste minimization is a broader concept that includes not only improving atom economy but also reducing the use of auxiliary substances like solvents and separating agents, and minimizing energy consumption. The adoption of continuous flow processes can also contribute to waste minimization by improving reaction control and reducing the volume of waste generated.

Process Optimization and Scale-Up Considerations in 3-(Butan-2-yl)aniline Hydrochloride Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process optimization and scale-up. For the synthesis of 3-(Butan-2-yl)aniline hydrochloride, key considerations would include reaction kinetics, thermodynamics, mass and heat transfer, and safety.

The optimization of reaction conditions, such as temperature, pressure, catalyst loading, and reaction time, is crucial for maximizing yield and minimizing by-product formation. The use of statistical methods like Design of Experiments (DoE) can aid in efficiently identifying the optimal reaction parameters.

Table 3: Key Considerations for Process Optimization and Scale-Up

| Parameter | Importance in Optimization and Scale-Up |

|---|---|

| Reaction Kinetics | Determines reactor sizing and throughput. |

| Thermodynamics | Influences reaction equilibrium and energy requirements. |

| Heat Transfer | Critical for managing exothermic reactions and ensuring safety. |

| Mass Transfer | Important in multiphase reactions to ensure efficient mixing and reaction rates. |

| Catalyst Stability and Reusability | Impacts process economics and sustainability. |

| Downstream Processing | Affects overall process efficiency and product purity. |

Reactivity and Derivatization Pathways of 3 Butan 2 Yl Aniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the reactivity of the 3-(butan-2-yl)aniline (B12096642) ring is dictated by the directing effects of its substituents. The amino group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the anilinium ion, present in the hydrochloride salt, is a strongly deactivating, meta-director because the positively charged nitrogen atom withdraws electron density from the ring via an inductive effect. byjus.com The butan-2-yl group is a weak activating group and is also an ortho, para-director. Therefore, the outcome of EAS reactions depends critically on whether the reaction is performed on the free base or the hydrochloride salt.

Direct halogenation of anilines is often rapid and can lead to multiple substitutions. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. youtube.com To achieve monosubstitution on 3-(butan-2-yl)aniline, milder conditions or protection of the amino group would be necessary. The directing effects of the amino and butan-2-yl groups would likely lead to a mixture of isomers, with substitution occurring at positions 2, 4, and 6. The steric bulk of the butan-2-yl group might influence the ratio of these isomers.

Nitration of anilines in strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid) is complicated by the protonation of the amino group to the deactivating anilinium ion, which directs the incoming nitro group to the meta position. byjus.comsigmaaldrich.com Direct nitration can also lead to oxidative side products. sigmaaldrich.com To favor ortho and para nitration, the amino group is typically first protected as an acetanilide. This protection moderates the activating effect of the amine and reduces its susceptibility to oxidation. Subsequent hydrolysis of the amide reveals the nitro-substituted aniline. For 3-(butan-2-yl)aniline, this approach would yield a mixture of nitro isomers, primarily at the positions para to the activating acetamido group.

Sulfonation of aniline with concentrated sulfuric acid at high temperatures leads to the formation of sulfanilic acid (p-aminobenzenesulfonic acid), where the sulfonyl group is introduced at the para position. byjus.com The reaction proceeds through the formation of anilinium hydrogen sulfate. byjus.com A similar outcome would be expected for 3-(butan-2-yl)aniline, with the major product being 2-amino-4-(butan-2-yl)benzenesulfonic acid.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Anilines

| Reaction | Reagent(s) | Typical Product(s) for Aniline | Expected Product(s) for 3-(Butan-2-yl)aniline |

|---|---|---|---|

| Bromination | Br₂ in H₂O | 2,4,6-Tribromoaniline | Mixture of polybrominated isomers |

| Nitration (unprotected) | HNO₃, H₂SO₄ | Mixture of o-, m-, and p-nitroaniline | Mixture of isomers, significant meta product |

| Nitration (protected) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺ | o- and p-Nitroaniline | 2-Nitro- and 4-Nitro-5-(butan-2-yl)aniline |

Friedel-Crafts reactions are generally not successful on unprotected anilines. The lone pair of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a deactivating complex that inhibits electrophilic attack on the ring. youtube.commasterorganicchemistry.com This limitation can be overcome by protecting the amino group, most commonly as an acetanilide. The resulting acetamido group is still an activating, ortho, para-director but is less prone to complexation with the Lewis acid.

For 3-(butan-2-yl)aniline, Friedel-Crafts acylation would first involve its conversion to N-(3-(butan-2-yl)phenyl)acetamide. Reaction of this protected intermediate with an acyl halide or anhydride in the presence of a Lewis acid would then introduce an acyl group onto the aromatic ring, primarily at the positions para to the acetamido group. organic-chemistry.org Subsequent hydrolysis would regenerate the amino group, yielding an acylated 3-(butan-2-yl)aniline derivative. Friedel-Crafts alkylation of the protected aniline could be achieved similarly, though it is often prone to side reactions like polyalkylation and carbocation rearrangements. youtube.com

Nucleophilic Transformations at the Amine Functionality

To engage the amine functionality in nucleophilic reactions, the 3-(butan-2-yl)aniline hydrochloride must first be neutralized with a base to liberate the free amine. The lone pair on the nitrogen atom can then participate in a wide array of transformations.

The reaction of 3-(butan-2-yl)aniline with acylating agents such as acid chlorides or anhydrides is a straightforward method for the synthesis of amides. For example, treatment with acetic anhydride would yield N-(3-(butan-2-yl)phenyl)acetamide. byjus.com This reaction is often used to protect the amino group, as discussed previously. Similarly, sulfonylation with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides.

Table 2: Amide and Sulfonamide Formation from 3-(Butan-2-yl)aniline

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acetic Anhydride | N-(3-(butan-2-yl)phenyl)acetamide |

Primary aromatic amines like 3-(butan-2-yl)aniline readily condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The reaction is reversible, and the resulting C=N double bond can be reduced to a secondary amine if desired.

The aniline scaffold is also a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, quinolines can be synthesized from anilines through several classic methods, such as the Combes, Conrad-Limpach, or Pfitzinger reactions, which involve condensation with 1,3-dicarbonyl compounds or related species. nih.govyoutube.com The reaction of 3-(butan-2-yl)aniline with appropriate diketones or ketoesters under acidic or basic conditions would lead to the formation of substituted quinolines.

The diazotization of primary aromatic amines is a powerful synthetic tool. Treatment of 3-(butan-2-yl)aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (-N₂⁺). google.com This diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often in the presence of a copper(I) catalyst in what are known as Sandmeyer reactions. nih.gov This sequence allows for the introduction of functionalities that are difficult to install by direct electrophilic substitution.

Table 3: Representative Sandmeyer Reactions of 3-(Butan-2-yl)benzenediazonium Salt

| Target Product | Reagent(s) |

|---|---|

| 3-Bromo-1-(butan-2-yl)benzene | CuBr |

| 3-Chloro-1-(butan-2-yl)benzene | CuCl |

| 3-Cyano-1-(butan-2-yl)benzene | CuCN |

| 3-Fluoro-1-(butan-2-yl)benzene | HBF₄ (Balz-Schiemann reaction) |

| 3-Iodo-1-(butan-2-yl)benzene | KI |

This versatility makes the diazotization of 3-(butan-2-yl)aniline a critical pathway for the synthesis of a diverse array of substituted aromatic compounds.

Metal-Catalyzed Coupling and Functionalization Reactions Involving 3-(Butan-2-yl)aniline Hydrochloride

The presence of an aniline moiety and an activatable aromatic ring makes 3-(Butan-2-yl)aniline hydrochloride a prime candidate for a variety of metal-catalyzed reactions. These transformations are crucial for constructing complex molecules by forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds.

C-N Cross-Coupling Reactions

C-N cross-coupling reactions are fundamental in synthesizing arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. 3-(Butan-2-yl)aniline hydrochloride can participate as the amine component in well-established catalytic systems.

Detailed Research Findings: The primary amine of 3-(Butan-2-yl)aniline is a suitable nucleophile for palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions. In these reactions, the aniline derivative is coupled with aryl, heteroaryl, or vinyl halides/triflates to form diarylamines. The electron-donating nature of the meta-butan-2-yl group can influence the nucleophilicity of the amine and the reactivity of the aromatic ring.

For the Buchwald-Hartwig reaction, a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand is typically required. The choice of ligand is critical to facilitate reductive elimination and prevent competing side reactions. For sterically hindered anilines, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective. A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the aniline hydrochloride and generate the active amine nucleophile. nih.gov

The Ullmann reaction offers a complementary, copper-catalyzed approach. While traditional Ullmann conditions require harsh temperatures, modern protocols use copper(I) catalysts, often supported on materials like polyacrylate resins, in the presence of a base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃), allowing for milder reaction conditions. mdpi.com These reactions can selectively produce N-arylated products. mdpi.com

Table 1: Representative C-N Cross-Coupling Reactions

| Reaction Type | Catalyst System | Arylating Agent (Ar-X) | Base | Typical Product |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Aryl Bromide (Ar-Br) | NaOtBu | N-(3-(Butan-2-yl)phenyl)arylamine |

| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | Aryl Chloride (Ar-Cl) | Cs₂CO₃ | N-(3-(Butan-2-yl)phenyl)arylamine |

| Ullmann Condensation | CuI / Phenanthroline | Aryl Iodide (Ar-I) | K₂CO₃ | N-(3-(Butan-2-yl)phenyl)arylamine |

| Supported Ullmann | Cu(I)-Polyacrylate | 4-Chloropyridine | KHCO₃ | N-(3-(Butan-2-yl)phenyl)-4-aminopyridine |

Directed C-H Functionalization Studies

Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of substrates, offering a more atom-economical synthetic route. The aniline group in 3-(Butan-2-yl)aniline can act as a directing group to guide a transition metal catalyst to a specific C-H bond on the aromatic ring.

Detailed Research Findings: The amino group (or a modified version like an amide or pyrimidyl group) is a classic directing group for ortho-C-H functionalization. researchgate.net Using catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru), the C-H bonds at the C2 and C6 positions of the aniline ring can be selectively arylated, alkylated, or amidated. researchgate.net

Achieving functionalization at the meta position is more challenging due to the inherent preference for ortho cyclometalation. nih.gov One advanced strategy involves a "transient mediator" approach. In this method, a catalyst such as palladium acetate, in conjunction with a ligand and a mediator like norbornene, facilitates an initial ortho-palladation. This is followed by a migratory insertion and subsequent reaction at the meta C-H bond, effectively relaying the reactivity from the ortho to the meta position. nih.gov

The innate electronic properties of the substrate can also guide functionalization. The butan-2-yl group is an electron-donating group, which, together with the amino group, activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions (C2, C4, C6) relative to the amine. This represents a form of non-catalyst-directed C-H functionalization. nih.gov

Table 2: Potential C-H Functionalization Strategies

| Strategy | Position | Catalyst/Reagent | Mediator/Directing Group | Potential Reaction |

|---|---|---|---|---|

| Directed C-H | ortho (C2, C6) | Rh(III) catalyst | Amine/Amide | C-H Amidation |

| Directed C-H | ortho (C2, C6) | Pd(OAc)₂ | Amine/Amide | C-H Arylation |

| Mediated C-H | meta (C5) | Pd(OAc)₂ / Ligand | Norbornene | C-H Arylation |

| Innate Reactivity | ortho, para (C4, C6) | Electrophile (e.g., Br₂) | None | Electrophilic Bromination |

Polymerization Reactions and Precursor Applications in Macromolecular Chemistry

The bifunctional nature of 3-(Butan-2-yl)aniline hydrochloride—possessing a reactive amine and an aromatic ring—positions it as a valuable monomer or initiator in the synthesis of advanced polymers.

Polycondensation and Ring-Opening Polymerization Studies

Detailed Research Findings: As a diamine equivalent (after deprotonation), 3-(Butan-2-yl)aniline is a potential monomer for polycondensation reactions. When reacted with difunctional acyl chlorides or dicarboxylic acids, it can form polyamides. The bulky butan-2-yl group appended to the polymer backbone would significantly influence the material's properties, likely increasing its solubility in organic solvents and disrupting chain packing, leading to more amorphous materials with lower melting points compared to unsubstituted analogues.

The amine group of 3-(Butan-2-yl)aniline can also serve as an initiator for the Ring-Opening Polymerization (ROP) of cyclic monomers. For instance, it can initiate the ROP of lactones (e.g., ε-caprolactone) or cyclic carbonates to produce polyester (B1180765) or polycarbonate chains, respectively, with a 3-(butan-2-yl)phenylamino end-group. researchgate.net Similarly, it could initiate the polymerization of N-carboxyanhydrides (NCAs) derived from amino acids to synthesize polypeptides. The resulting polymers would carry the hydrophobic butan-2-ylphenyl moiety at one terminus, which can be used to tune self-assembly behavior or to anchor the polymer to surfaces.

Table 3: Potential Polymerization Applications

| Polymerization Type | Role of Aniline | Co-monomer / Monomer | Resulting Polymer | Key Feature |

|---|---|---|---|---|

| Polycondensation | Monomer | Diacyl Chloride | Polyamide | Butan-2-yl group on backbone |

| Ring-Opening (ROP) | Initiator | ε-Caprolactone | Polyester | Butan-2-ylphenyl end-group |

| Ring-Opening (ROP) | Initiator | L-Lactide | Polylactic Acid | Butan-2-ylphenyl end-group |

| Ring-Opening (ROP) | Initiator | Amino Acid NCA | Polypeptide | Butan-2-ylphenyl end-group |

Formation of Functionalized Polymer Backbones and Architectures

The incorporation of 3-(Butan-2-yl)aniline into polymers provides a direct route to functionalized macromolecular architectures.

Detailed Research Findings: When used as a monomer in polycondensation, the 3-(butan-2-yl)aniline unit becomes an integral part of the polymer backbone. The steric bulk of the butan-2-yl group can enhance the polymer's processability and thermal stability. The aniline nitrogen within the backbone remains a potential site for post-polymerization modification, such as N-alkylation or N-arylation, allowing for the fine-tuning of the polymer's electronic and physical properties.

Alternatively, the aniline can first be derivatized with a polymerizable group, such as a vinyl or acryloyl moiety. Subsequent polymerization of this new monomer would lead to polymers with 3-(butan-2-yl)aniline units as pendant side chains. This architecture is highly valuable for creating functional materials where the specific properties of the aniline derivative are required, such as in the development of polymer-supported catalysts or materials with specific optical or electronic characteristics.

Table 4: Polymer Architectures from 3-(Butan-2-yl)aniline

| Architecture | Method of Incorporation | Resulting Property | Potential Application |

|---|---|---|---|

| Backbone Integration | Polycondensation | Increased solubility, amorphous nature | High-performance engineering plastics |

| Pendant Side-Chain | Polymerization of aniline-functionalized monomer | Tunable electronics, catalytic activity | Polymer-supported reagents, charge-transport layers |

| Chain End-Group | Ring-Opening Polymerization Initiator | Hydrophobic terminus, surface activity | Polymer surfactants, block copolymers |

Advanced Spectroscopic and Structural Elucidation of 3 Butan 2 Yl Aniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(Butan-2-yl)aniline (B12096642) hydrochloride.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton and carbon environments of 3-(Butan-2-yl)aniline hydrochloride. wikipedia.org Techniques such as COSY, HSQC, HMBC, and NOESY provide unambiguous assignments of NMR signals and reveal crucial information about the molecule's connectivity and spatial arrangement. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons. libretexts.org For 3-(Butan-2-yl)aniline hydrochloride, COSY spectra would reveal correlations between the methine proton and the methyl and ethyl protons of the butan-2-yl group, as well as couplings between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful technique for correlating directly bonded carbon-hydrogen (¹³C-¹H) pairs. wikipedia.orgyoutube.com This experiment allows for the definitive assignment of each carbon resonance to its attached proton(s). In the case of 3-(Butan-2-yl)aniline hydrochloride, the HSQC spectrum would clearly link the aromatic and aliphatic proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). youtube.com This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For this compound, HMBC would show correlations between the aromatic protons and the carbons of the butan-2-yl substituent, and vice-versa, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. wikipedia.org This is invaluable for determining the stereochemistry and preferred conformation of the molecule. For the chiral 3-(Butan-2-yl)aniline hydrochloride, NOESY could provide insights into the relative orientation of the butan-2-yl group with respect to the aniline (B41778) ring.

Table 1: Expected 2D NMR Correlations for 3-(Butan-2-yl)aniline Hydrochloride

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Proton-proton coupling networks |

| HSQC | ¹H - ¹³C (direct) | Direct carbon-hydrogen attachments |

| HMBC | ¹H - ¹³C (long-range) | Connectivity across multiple bonds, including quaternary carbons |

| NOESY | ¹H - ¹H (through space) | Spatial proximity of protons, stereochemistry, and conformation |

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a crucial tool for investigating the structure and dynamics of crystalline materials like 3-(Butan-2-yl)aniline hydrochloride. mdpi.com It is particularly sensitive to the local environment of the nuclei, making it ideal for studying polymorphism, where different crystal forms of the same compound can exhibit distinct physical properties. mdpi.comrsc.org

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov Differences in the chemical shifts and line widths in the ¹³C and ¹⁵N ssNMR spectra can serve as fingerprints to distinguish between different polymorphic forms. mdpi.comrsc.org Furthermore, ssNMR can provide detailed information about the local environment of the chloride counter-ion through ³⁵Cl NMR studies, which can be highly sensitive to hydrogen bonding interactions and crystallographic disorder. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and offer insights into the functional groups present, as well as conformational and intermolecular interactions.

For 3-(Butan-2-yl)aniline hydrochloride, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the aromatic ring, the amine group (as an anilinium ion), and the aliphatic butan-2-yl group. The N-H stretching vibrations of the anilinium cation (NH₃⁺) are particularly informative. In the solid state, these bands are often broad and shifted to lower frequencies due to strong N-H···Cl⁻ hydrogen bonding. cdnsciencepub.com The positions and shapes of these bands can provide information about the strength and nature of these hydrogen bonds within the crystal lattice. cdnsciencepub.comnih.gov

The C-H stretching and bending vibrations of the aromatic ring and the alkyl chain will also be present. Subtle shifts in these vibrational frequencies can indicate different conformational isomers or packing arrangements in the solid state.

Table 2: Key Vibrational Modes for 3-(Butan-2-yl)aniline Hydrochloride

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| N-H stretching (anilinium) | 2800-3200 | Hydrogen bonding strength and environment |

| Aromatic C-H stretching | 3000-3100 | Aromatic ring substitution |

| Aliphatic C-H stretching | 2850-2970 | Alkyl group presence and conformation |

| C=C aromatic stretching | 1450-1600 | Aromatic ring structure |

| N-H bending | 1500-1650 | Anilinium ion presence |

| C-N stretching | 1250-1350 | Amine functionality |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 3-(Butan-2-yl)aniline hydrochloride.

Electron ionization (EI) is a common technique that can lead to extensive fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information. For 3-(Butan-2-yl)aniline, the molecular ion would be expected. A common fragmentation pathway for alkyl anilines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this case, the loss of a propyl radical would lead to a significant fragment ion. Another prominent fragmentation would be the loss of the butan-2-yl group to form the anilinium cation.

Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion [M+H]⁺. researchgate.net This is useful for confirming the molecular weight of the free base.

Table 3: Potential Fragmentation Ions of 3-(Butan-2-yl)aniline in Mass Spectrometry

| m/z (proposed) | Proposed Fragment | Fragmentation Pathway |

| 149 | [C₁₀H₁₅N]⁺ | Molecular ion of the free base |

| 120 | [C₈H₁₀N]⁺ | Loss of an ethyl group (C₂H₅) via alpha-cleavage |

| 106 | [C₇H₈N]⁺ | Loss of a propyl radical (C₃H₇) via alpha-cleavage |

| 93 | [C₆H₇N]⁺ | Aniline radical cation from loss of the butan-2-yl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netmdpi.com For 3-(Butan-2-yl)aniline hydrochloride, an SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. mdpi.com Crucially, as the compound is chiral, SC-XRD can be used to determine the absolute configuration of the stereocenter in the butan-2-yl group, provided a suitable heavy atom is present or by using anomalous dispersion effects.

Conformational Analysis in the Crystalline State

The precise arrangement of atoms and molecules in the crystalline lattice is fundamental to understanding the intrinsic properties of a compound. While a specific crystal structure for 3-(butan-2-yl)aniline hydrochloride is not publicly available, analysis of closely related anilinium hydrochloride structures provides a strong basis for predicting its solid-state conformation and intermolecular interactions.

To illustrate the expected bond parameters, a hypothetical data table based on known structures of similar compounds is presented below.

Table 1: Hypothetical Crystallographic Data for 3-(Butan-2-yl)aniline Hydrochloride

| Parameter | Expected Value/Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or Non-centrosymmetric |

| N-H···Cl Bond Length | 3.0 - 3.3 Å |

| C(aryl)-N Bond Length | ~1.47 Å |

| C(aryl)-C(alkyl) Bond Length | ~1.52 Å |

| Torsion Angle (C-C-C-N of sec-butyl) | Variable, dependent on packing forces |

The specific conformation of the sec-butyl group, whether anti-periplanar or gauche with respect to the aniline ring, will have a significant impact on the crystal packing and could potentially lead to different polymorphic forms.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Stereochemistry Determination

Chiroptical spectroscopy encompasses a set of techniques that are exquisitely sensitive to the three-dimensional arrangement of atoms in chiral molecules. wikipedia.org These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. yale.edu For 3-(butan-2-yl)aniline hydrochloride, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining its enantiomeric purity and assigning its absolute stereochemistry (R or S configuration).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. jasco-global.com A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity [θ], against wavelength. The aniline moiety in 3-(butan-2-yl)aniline hydrochloride contains a chromophore—the benzene (B151609) ring—which absorbs in the ultraviolet (UV) region. When this chromophore is in a chiral environment, as it is due to the presence of the sec-butyl group, it gives rise to characteristic CD signals.

The CD spectrum of a chiral aniline derivative is expected to exhibit Cotton effects, which are characteristic positive or negative peaks in the regions of UV absorption. rsc.org The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. For instance, studies on α- and β-phenylalkylamine hydrochlorides have demonstrated the utility of CD in stereochemical assignments. acs.org

A hypothetical CD spectrum for (R)-3-(butan-2-yl)aniline hydrochloride might show a positive Cotton effect at a specific wavelength corresponding to an electronic transition of the aniline chromophore, while the (S)-enantiomer would exhibit a mirror-image spectrum with a negative Cotton effect of the same magnitude at the same wavelength. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining enantiomeric purity.

Table 2: Hypothetical Circular Dichroism Data for Enantiomers of 3-(Butan-2-yl)aniline Hydrochloride

| Enantiomer | Wavelength of Maximum Absorption (λmax) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-3-(butan-2-yl)aniline hydrochloride | ~280 nm | Positive |

| (S)-3-(butan-2-yl)aniline hydrochloride | ~280 nm | Negative |

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net An ORD spectrum is a plot of the specific rotation [α] against wavelength. In regions far from an absorption band, the rotation changes smoothly with wavelength, giving rise to a "plain" ORD curve. However, within an absorption band of a chiral chromophore, the ORD curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. slideshare.net

The sign of the Cotton effect in an ORD spectrum, like in CD, is indicative of the absolute configuration of the chiral center. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The relationship between CD and ORD is mathematically described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary.

For 3-(butan-2-yl)aniline hydrochloride, the ORD spectrum would be expected to show a Cotton effect in the region of the aniline chromophore's UV absorption. By analyzing the sign of this Cotton effect, the absolute configuration of a given enantiomer can be determined.

Table 3: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of 3-(Butan-2-yl)aniline Hydrochloride

| Wavelength (nm) | Specific Rotation [α] |

|---|---|

| > 300 | Gradually increasing/decreasing (Plain curve) |

| ~290 (Peak) | High positive or negative value |

| ~270 (Trough) | High negative or positive value (opposite to peak) |

| < 260 | Gradually increasing/decreasing (Plain curve) |

Computational and Theoretical Investigations of 3 Butan 2 Yl Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 3-(butan-2-yl)aniline (B12096642) hydrochloride, these methods can quantify the effects of the alkyl substituent and the protonated amino group on the electronic structure of the benzene (B151609) ring.

Density Functional Theory (DFT) has become a primary tool for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. A typical study on 3-(butan-2-yl)aniline hydrochloride would employ a functional like B3LYP or ωB97X-D combined with a Pople-style basis set (e.g., 6-311++G(d,p)) or a Dunning-type basis set (e.g., aug-cc-pVDZ) to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov

The key outputs of such a study are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the 3-(butan-2-yl)anilinium cation, the HOMO is expected to be localized primarily on the π-system of the benzene ring, while the LUMO would also be a π* orbital of the ring. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nrel.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem approximations:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons. nrel.gov For instance, the electrophilicity index helps to predict how the molecule will behave in polar reactions. DFT calculations on substituted anilines have shown that electron-donating groups increase the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower it. umn.eduresearchgate.net The protonation of the amino group in the hydrochloride salt significantly lowers the HOMO energy, making the ring less activated towards electrophilic attack compared to the free base.

A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution. For the anilinium cation, the MEP would show a high concentration of positive potential around the -NH3+ group, indicating the primary site for nucleophilic attack or interaction with the chloride anion and polar solvent molecules.

Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors for the 3-(Butan-2-yl)anilinium Cation Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| E_HOMO | -0.325 | -8.84 |

| E_LUMO | -0.041 | -1.12 |

| E_gap | 0.284 | 7.72 |

| Ionization Potential (I) | 0.325 | 8.84 |

| Electron Affinity (A) | 0.041 | 1.12 |

| Electronegativity (χ) | 0.183 | 4.98 |

| Chemical Hardness (η) | 0.142 | 3.86 |

| Electrophilicity Index (ω) | 0.118 | 3.21 |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are often used for benchmarking or when high accuracy is paramount. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

For 3-(butan-2-yl)aniline hydrochloride, ab initio calculations, particularly at the MP2 level, would be valuable for predicting spectroscopic properties. For example, they can be used to calculate vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra. A key feature to investigate would be the N-H stretching frequencies of the anilinium group and how they are affected by hydrogen bonding with the chloride counterion or solvent molecules.

Furthermore, high-level composite ab initio methods, such as the Gaussian-4 (G4) method, are the gold standard for calculating reaction energetics with chemical accuracy (~1 kcal/mol). researchgate.net These methods could be applied to determine the precise proton affinity of 3-(butan-2-yl)aniline and the energetics of potential decomposition pathways or reactions, such as oxidation or electrophilic substitution. For example, calculating the Gibbs free energy change for the one-electron oxidation of the molecule can provide a theoretical estimate of its oxidation potential. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butan-2-yl group introduces conformational complexity. The rotation around the C(aryl)–C(alkyl) bond (τ1) and the C(sec-butyl)–C(ethyl) bond (τ2) gives rise to multiple conformers. Additionally, the orientation of the amino group relative to the ring plane must be considered. Computational methods are essential for identifying the stable conformers and the energy barriers between them.

A conformational search could be performed using a computationally less expensive method like molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)). A potential energy surface (PES) scan involves systematically changing a dihedral angle (like τ1 or τ2) in steps and performing a constrained geometry optimization at each step. This maps out the energy profile of the rotation, revealing the energy minima (stable conformers) and maxima (transition states for rotation).

For 3-(butan-2-yl)aniline hydrochloride, the PES is expected to show that conformers minimizing steric hindrance between the alkyl group and the ortho-hydrogens of the ring are most stable. The interaction between the -NH3+ group and the alkyl chain would also influence the conformational preferences.

Table 2: Illustrative Relative Energies of Different Conformers of 3-(Butan-2-yl)aniline Hydrochloride Energies are relative to the most stable conformer (Conformer 1). Calculated at the DFT/B3LYP/6-31G(d) level.

| Conformer | Dihedral Angle τ1 (C2-C3-C_alkyl-C_H) | Dihedral Angle τ2 (C3-C_alkyl-C_ethyl-C_methyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| 1 | ~90° | ~60° (gauche) | 0.00 | 75.3 |

| 2 | ~90° | ~180° (anti) | 0.85 | 20.1 |

| 3 | ~0° | ~60° (gauche) | 2.50 | 1.4 |

| 4 | ~0° | ~180° (anti) | 3.10 | 0.5 |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing critical insights into solvation and intermolecular interactions that cannot be captured by static, gas-phase calculations. researchgate.netacta.co.in

An MD simulation of 3-(butan-2-yl)aniline hydrochloride would typically involve placing a single ion pair (or multiple pairs at a given concentration) in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or DMSO). The system's evolution is then simulated over time (nanoseconds to microseconds) by solving Newton's equations of motion.

Key analyses from the MD trajectory would include:

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding one atom at a distance r from another. The RDF between the nitrogen atom of the anilinium cation and the oxygen atom of water (N–O_water) would reveal the structure of the solvation shell, including the distance and number of water molecules in the first hydration sphere. acta.co.in Similarly, the N–Cl RDF would provide information on ion pairing (contact vs. solvent-separated pairs). acs.org

Hydrogen Bonding Analysis: The simulation can track the formation and lifetime of hydrogen bonds between the -NH3+ group and surrounding water molecules or the Cl- anion.

Solvent Dynamics: The simulation can quantify how the solute affects the local solvent structure and dynamics, such as the reorientation time of water molecules near the hydrophobic butan-2-yl group versus the hydrophilic -NH3+ group.

These simulations are crucial for understanding how the solvent mediates the interaction between the cation and anion and how the different parts of the molecule interact with the solvent environment. acs.org

Prediction of Spectroscopic Parameters and Chemical Shifts via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic parameters, most notably NMR chemical shifts, which aids in structure elucidation and spectral assignment. rsc.orgresearchgate.net The standard method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level. researchgate.netresearchgate.net

The process for predicting the ¹H and ¹³C NMR spectra of 3-(butan-2-yl)aniline hydrochloride would be as follows:

Perform a thorough conformational analysis to identify all significantly populated conformers (as in section 5.2).

Optimize the geometry of each low-energy conformer in the desired solvent using a continuum solvation model (e.g., PCM or SMD).

Calculate the isotropic shielding constants (σ) for each nucleus in each conformer using the GIAO method (e.g., at the mPW1PW91/6-311+G(2d,p) level). researchgate.net

Calculate the Boltzmann-averaged shielding constant for each nucleus based on the relative energies of the conformers.

Convert the averaged shielding constants to chemical shifts (δ) by referencing them against the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory, often using an empirical linear scaling equation (δ_pred = mσ_calc + c) for better accuracy. nrel.govresearchgate.net

This approach can resolve ambiguities in spectral assignments, especially for the complex signals of the butan-2-yl group and the aromatic protons.

Table 3: Illustrative Comparison of Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for 3-(Butan-2-yl)aniline Hydrochloride in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ) | Hypothetical Experimental Shift (δ) |

|---|---|---|

| C1 (-NH3+) | 129.5 | 129.2 |

| C2 | 126.8 | 126.5 |

| C3 (-CH) | 146.2 | 145.9 |

| C4 | 124.5 | 124.3 |

| C5 | 130.1 | 129.9 |

| C6 | 123.7 | 123.4 |

| C_sec-butyl (CH) | 35.1 | 34.8 |

| C_sec-butyl (CH2) | 30.5 | 30.2 |

| C_sec-butyl (CH3) | 21.8 | 21.6 |

| C_sec-butyl (CH3) | 12.0 | 11.8 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational methods are invaluable for exploring the mechanisms of chemical reactions by locating and characterizing transition states (TS). youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.

For 3-(butan-2-yl)aniline hydrochloride, one might investigate the mechanism of an electrophilic aromatic substitution reaction. Although the -NH3+ group is strongly deactivating, reactions can still occur under forcing conditions. A computational study would involve:

Optimizing the geometries of the reactant complex (e.g., the anilinium cation and an electrophile like NO₂⁺), the intermediate (the sigma complex or Wheland intermediate), and the product.

Locating the transition state structure connecting the reactant to the intermediate and the intermediate to the product. This is often done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

Performing a vibrational frequency analysis on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Calculating the activation energy (the energy difference between the TS and the reactants), which determines the reaction rate.

By comparing the activation energies for attack at the different available positions on the ring (ortho, para, meta to the amino group), one can predict the regioselectivity of the reaction, providing a deep, quantitative understanding of the molecule's reactivity. researchgate.net

Applications of 3 Butan 2 Yl Aniline Hydrochloride in Advanced Research

Role as a Versatile Synthetic Building Block in Complex Organic Molecule Construction

3-(Butan-2-yl)aniline (B12096642) hydrochloride serves as a foundational molecule, or building block, for the synthesis of more complex organic structures. Its utility stems from the combination of a reactive aniline (B41778) core and a sterically influential butan-2-yl substituent. Research interest in such sterically hindered aniline derivatives grew in the latter part of the 20th century, particularly for applications in controlled polymerization.

The compound is a key precursor in the development of advanced polymers, most notably conductive polyaniline (PANI) derivatives. The presence of the butan-2-yl group provides significant steric hindrance, which plays a crucial role in directing the regioselective polymerization process. When copolymerized with aniline, it yields materials with significantly enhanced properties. For instance, a copolymer containing 15 mol% of the 3-(butan-2-yl)aniline unit exhibits electrical conductivity up to 10⁻² S·cm⁻¹ after doping with iodine. This represents a hundredfold improvement over unsubstituted polyaniline, a phenomenon attributed to the electron-donating nature of the alkyl group, which helps to stabilize the polaronic charge carriers responsible for conductivity.

The table below details the conductivity of copolymers derived from 3-(Butan-2-yl)aniline, illustrating the impact of the dopant on the material's electrical properties.

| Dopant | Conductivity (S·cm⁻¹) | Morphology |

| HCl (1 M) | 1.2 x 10⁻³ | Not Specified |

| Iodine | up to 10⁻² | Not Specified |

This table is based on data reported for copolymers of aniline and 3-(butan-2-yl)aniline.

Asymmetric catalysis, a field focused on creating one of a pair of enantiomeric (mirror-image) products preferentially, relies heavily on the design of effective chiral ligands. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that influences the outcome of a chemical reaction. nih.gov

3-(Butan-2-yl)aniline is an attractive scaffold for such ligands because the butan-2-yl group contains a chiral center. This inherent chirality can be leveraged in the design of new, potentially more effective catalysts. The aniline functional group provides a convenient point for modification, allowing for the attachment of other coordinating groups (like phosphines) to create bidentate or multidentate ligands, such as P,N-ligands. nih.govresearchgate.net While C2-symmetric ligands have historically dominated the field, there is growing interest in non-symmetrical ligands, which in some cases, offer superior enantioselectivity. nih.gov The structure of 3-(butan-2-yl)aniline is well-suited for creating these non-symmetrical ligands, where its inherent chirality could lead to highly selective metal catalysts for reactions like asymmetric hydrogenation or allylic substitution. nih.govnih.gov

Development of Functional Dyes, Pigments, and Optoelectronic Materials

Aniline and its derivatives are fundamental starting materials in the synthesis of a vast array of dyes and pigments, particularly azo dyes. nih.gov These dyes, characterized by the -N=N- functional group, account for over 60% of all dyes used in various industries. nih.gov The synthesis involves a two-step process: diazotization of the aniline derivative, followed by a coupling reaction with another aromatic compound. nih.gov

By using 3-(butan-2-yl)aniline as the starting amine, novel azo dyes can be synthesized. The butan-2-yl group would be expected to influence the final properties of the dye, such as its color (by subtly altering the electronic environment of the chromophore), solubility in different media, and lightfastness. Its hydrophobic nature could enhance solubility in non-polar solvents or polymer matrices.

Furthermore, its role as a precursor to conductive polymers places it in the realm of optoelectronic materials. The polyaniline derivatives synthesized from this compound not only conduct electricity but also possess optical properties that can be tuned, making them suitable for applications in electronic displays, electrochromic devices, and sensors.

Advanced Chemical Sensing and Probe Development

The development of sensitive and selective chemical sensors is a critical area of modern analytical chemistry. Polyaniline and its derivatives are well-known for their use in sensor applications due to their environmental stability and responsive electrical properties. researchgate.net Thin films of these polymers can be used to detect various analytes, including toxic gases and changes in humidity, often at room temperature. researchgate.net

Polymer films created from 3-(butan-2-yl)aniline are promising candidates for advanced chemical sensors. researchgate.net The incorporation of the butan-2-yl group alters the polymer's surface morphology and electronic structure. researchgate.net These modifications can enhance the sensitivity and selectivity of the sensor towards specific analytes. For example, research on other substituted PANI derivatives has demonstrated high sensitivity to moisture and ammonia (B1221849), suggesting that polymers derived from 3-(butan-2-yl)aniline could be tailored for specific sensing applications. researchgate.net

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of 3-(butan-2-yl)aniline hydrochloride makes it an interesting component for designing such systems.

The anilinium ion (in the hydrochloride salt) can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions with other aromatic molecules. The sec-butyl group provides a distinct, non-polar, and sterically defined region. This combination of features makes the molecule a potential "guest" for various "host" molecules, such as cyclodextrins or calixarenes, which have hydrophobic cavities. The specific size and shape of the butan-2-yl group could lead to selective binding within a host's cavity, forming a stable host-guest complex. Such complexes have applications in drug delivery, catalysis, and the development of molecular switches.

Analytical Methodologies for Purity Assessment and Quantification of 3 Butan 2 Yl Aniline Hydrochloride

Advanced Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-(Butan-2-yl)aniline (B12096642) hydrochloride and its potential impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity for a thorough chemical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling